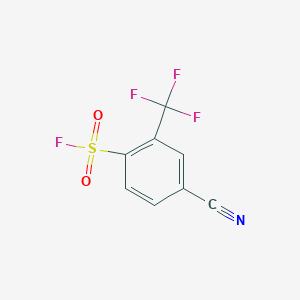
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique stability and reactivity balance, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.
科学研究应用
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-(Trifluoromethyl)benzenesulfonyl fluoride: Lacks the cyano group present in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which enhance its reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological studies.
属性
分子式 |
C8H3F4NO2S |
|---|---|
分子量 |
253.18 g/mol |
IUPAC 名称 |
4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H |
InChI 键 |
LMDRUZVDZPLFNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


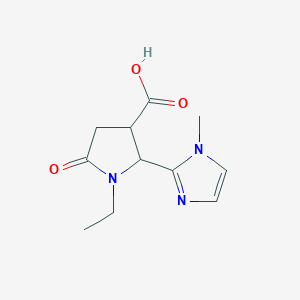
![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)

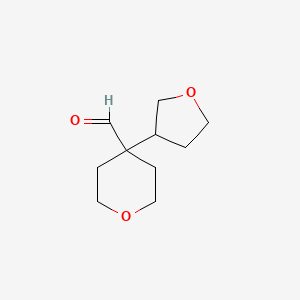

![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)

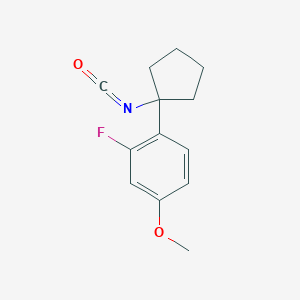

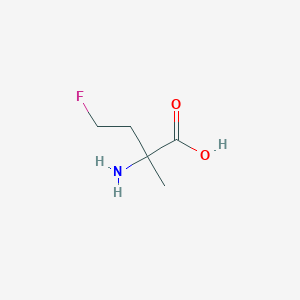


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)

